molecular formula C15H17NO3S3 B4591445 butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B4591445
M. Wt: 355.5 g/mol
InChI Key: JCRYMNGIIYYMPS-ZRDIBKRKSA-N
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Description

Butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a 2-thienylmethylene substituent at position 5 and a butyl ester group at position 2. The compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Its structure features:

  • Thiazolidinone core: A five-membered ring with sulfur and nitrogen atoms, critical for bioactivity.
  • 5-(2-Thienylmethylene) substituent: A conjugated system derived from thiophene, influencing electronic properties and binding affinity.
  • Butyl ester chain: A lipophilic group that modulates solubility and bioavailability.

Synthesis typically involves Knoevenagel condensation between thiazolidinone precursors and aldehydes, followed by esterification .

Properties

IUPAC Name

butyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S3/c1-2-3-8-19-13(17)6-7-16-14(18)12(22-15(16)20)10-11-5-4-9-21-11/h4-5,9-10H,2-3,6-8H2,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRYMNGIIYYMPS-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves the condensation of a thiazolidinone derivative with a thiophene aldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with various molecular targets. The thiazolidinone ring and thiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The 2-thienylmethylene group offers π-π stacking interactions distinct from chlorobenzylidene (in ) or benzodioxolyl groups (in ).
  • Synthetic Efficiency : Microwave-assisted methods (e.g., in ) reduce reaction times compared to traditional reflux .

Table 2: Antimicrobial Activity of Selected Compounds

Compound Gram-Negative Bacteria (MIC, µg/mL) Gram-Positive Bacteria (MIC, µg/mL) Fungi (MIC, µg/mL)
Butyl 3-[4-oxo-5-(2-thienylmethylene)-...]propanoate (Target Compound) Data not available Data not available Data not available
Ethyl 3-[4-oxo-5-(pyridin-2-ylmethylene)-...]propanoate 8–16 (P. aeruginosa) 4–8 (S. aureus) 32–64 (C. albicans)
Compound IIIe 16–32 (E. coli) 8–16 (S. epidermidis) 64–128 (C. tropicalis)
Compound 9n 32–64 (K. pneumoniae) 16–32 (B. subtilis) 128–256 (A. niger)

Key Findings :

  • Pyridyl vs. Thienyl Groups : Pyridyl-substituted analogs (e.g., ) show stronger activity against Gram-positive bacteria (MIC 4–8 µg/mL) compared to thienyl derivatives, likely due to enhanced hydrogen bonding with bacterial targets.
  • Ester Chain Impact : Ethyl esters (e.g., ) exhibit better solubility in aqueous media, improving bioavailability but reducing persistence in lipid-rich environments.
  • Multi-Drug Resistance (MDR): Compound IIIe is effective against MDR S. epidermidis, suggesting thiazolidinones bypass common resistance mechanisms.

Physicochemical Properties

Table 3: Thermal and Spectral Data

Compound Melting Point (°C) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound Not reported Thienyl H: 7.2–7.4; Ester CH2: 4.1–4.3 Thiazolidinone C=O: 170–172
Ethyl analog 113–115 Thienyl H: 7.3–7.5; Ester CH3: 1.2–1.4 C=S: 190–192
Compound 9m 170–243 (dec.) Benzodioxin H: 6.8–7.0; NH: 3.1–3.3 Aromatic C: 120–140

Notes:

  • Thermal Stability: Decomposition above 200°C is common for thiazolidinones, with benzodioxin derivatives (e.g., 9m ) showing higher thermal resilience.
  • Spectral Signatures : The 2-thioxo group in the target compound resonates at ~190 ppm in ¹³C-NMR, consistent with analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Reactant of Route 2
Reactant of Route 2
butyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate

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